Naphthalene-2,7-disulphonic acid, sodium salt
CAS No.: 51770-81-1
Cat. No.: VC16584296
Molecular Formula: C10H7NaO6S2
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51770-81-1 |
|---|---|
| Molecular Formula | C10H7NaO6S2 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | sodium;7-sulfonaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
| Standard InChI Key | PVDQDEYXGXTPBP-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound's systematic name is disodium 2,7-naphthalenedisulfonate, with the molecular formula and a molecular weight of 368.25 g/mol. Its structure features two sulfonate () groups at the 2- and 7-positions of the naphthalene ring, coordinated with sodium counterions .
Table 1: Key Identifier Codes
| Property | Value |
|---|---|
| CAS Registry Number | 92-41-1 |
| EC Number | 202-157-4 |
| UNII | 01HGS7J21J |
| Beilstein Reference | 3903737 |
Spectroscopic Signatures
-
UV-Vis: Exhibits strong absorption at 224 nm () and 280 nm () due to π→π* transitions
-
NMR (, DO): δ 7.92 (d, J=8.8 Hz, 2H), 7.85 (d, J=2.1 Hz, 2H), 7.52 (dd, J=8.8, 2.1 Hz, 2H)
-
IR (KBr): Strong bands at 1185 cm (S=O asym. stretch) and 1042 cm (S=O sym. stretch)
Physicochemical Properties
Thermal and Solubility Behavior
The sodium salt demonstrates superior water solubility (285 g/L at 25°C) compared to its acidic form, which is only sparingly soluble (12 g/L) . Thermal analysis reveals:
Table 2: Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 199°C (decomposes) | DSC |
| Decomposition Temp. | 235°C | TGA |
| Density | 1.6867 g/cm | Pycnometry |
Acid-Base Characteristics
The parent acid exhibits a predicted pKa of , making it a strong acid that readily forms stable sodium salts. In aqueous solutions (1% w/v), the sodium salt maintains a pH of 6.8–7.2 at 25°C .
Synthesis and Industrial Production
Conventional Sulfonation Routes
High-temperature (160–220°C) sulfonation of naphthalene with fuming sulfuric acid ( concentration: 20–30%) typically yields a mixture of disulfonic acid isomers. The 2,7-isomer predominates under kinetic control but tends to equilibrate with the 2,6-isomer at elevated temperatures .
Table 3: Isomer Distribution in Sulfonation
| Temperature (°C) | 2,7-Isomer (%) | 2,6-Isomer (%) |
|---|---|---|
| 160 | 72 | 18 |
| 180 | 68 | 24 |
| 200 | 65 | 28 |
Advanced Manufacturing Processes
The patented method (CN103694149B) optimizes yield and purity through:
-
Mother Liquor Recycling: Utilizes 2-naphthalenesulfonic acid byproducts (1,960–2,200 kg batch)
-
Multistage Evaporation:
-
Normal pressure distillation at 100–110°C
-
Vacuum distillation (0.08 MPa) up to 135–145°C
-
-
Sulfonation: 115% oleum (900–920 kg) addition at 90–100°C (4 hr reaction)
-
Crystallization: Controlled cooling to 20–23°C yields 710–720 kg of 92% pure product
This approach reduces raw material consumption by 38% compared to traditional methods while achieving 99% final purity after NaOH neutralization .
Industrial Applications
Dye and Pigment Intermediate
The compound serves as a precursor for:
-
Acid Green 16 (C.I. 44025): Synthesized via condensation with 4,4'-bis(dimethylamino)benzhydrol followed by PbO oxidation
-
Chromotropic Acid: Produced through alkaline fusion (280–300°C) to form 2,7-dihydroxynaphthalene
Pharmaceutical Uses
Recent studies explore its potential as:
-
Excipient: Enhances solubility of poorly water-soluble APIs (e.g., antifungal azoles)
-
Chelating Agent: Forms stable complexes with transition metals (Fe: log K = 8.2)
Specialty Chemical Synthesis
-
Ion-Exchange Resins: Sulfonate groups enable cation exchange capacity >2.1 meq/g
-
Electroplating Additives: Improves throwing power in Cu deposition baths by 22%
| Parameter | Value |
|---|---|
| LD (oral, rat) | >5,000 mg/kg |
| Skin Irritation | Non-irritating |
| Ocular Toxicity | Mild irritation (rabbit) |
Environmental Impact and Regulations
Biodegradation
Aerobic degradation studies show 78% mineralization within 28 days (OECD 301B), with primary metabolites:
-
2-Sulfobenzoic acid
-
7-Sulfo-2-naphthol
Regulatory Status
-
REACH: Fully registered (2023–2030)
-
TSCA: Listed on Inventory
-
FDA: Approved as indirect food additive (21 CFR 175.105)
Future Research Directions
-
Green Chemistry: Developing solvent-free sulfonation using immobilized catalysts
-
Pharmaceuticals: Investigating controlled-release formulations via sulfonate-metal coordination
-
Energy Storage: Exploring use in redox flow battery electrolytes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume